1-(Furan-3-yl)but-3-en-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
845253-10-3 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(furan-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-2-3-8(9)7-4-5-10-6-7/h2,4-6,8H,1,3,9H2 |
InChI Key |
FTCIZTPKHSUQEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=COC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Furan 3 Yl but 3 En 1 Amine and Analogous Furan Substituted Unsaturated Amines
Strategies for the Construction of the Furan-3-yl Substructure
A primary challenge in the synthesis of the target molecule is the introduction of a substituent at the C-3 position of the furan (B31954) ring, as the 2- and 5-positions are more readily functionalized. researchgate.net
Ring Synthesis Approaches to 3-Substituted Furans
Several methods have been developed for the direct synthesis of furans with substitution at the 3-position. One approach involves the cyclization of 1,4-diketones, known as the Paal-Knorr synthesis, which can yield substituted furans under acidic conditions. pharmaguideline.com Another strategy utilizes the thermal cyclization and dehydration of 1,2,3,4-tetraols. rsc.org More contemporary methods include:
FeCl₃-catalyzed tandem propargylation-cycloisomerization: This reaction between propargylic alcohols or acetates and 1,3-dicarbonyl compounds provides access to highly substituted furans. organic-chemistry.org
Base-promoted domino reaction: β-keto compounds can react with vinyl dichlorides to furnish 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org
Rhodium(III)-catalyzed synthesis: Functionalized furan-3-carboxylates can be prepared through Rh(III)-catalyzed reactions, offering a route to 2,3-disubstituted and 2,3,5-trisubstituted furans. researchgate.netnih.gov
Post-Synthetic Functionalization of Furan Rings at the C-3 Position
Directing group strategies are often employed to achieve C-3 functionalization of a pre-formed furan ring. For instance, an imine group can direct the C-3 alkylation of furfural (B47365) derivatives. nih.gov Another approach involves the synthesis of 3-furoic acid, which can then be converted to various 3-substituted furans. rsc.org A convenient synthesis of furan-3-carboxylic acid and its derivatives has been reported, starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group. researchgate.net The use of silicon-based directing groups has also proven effective in controlling the placement of substituents on the furan ring. rsc.org
Formation of the But-3-en-1-amine Side Chain
The but-3-en-1-amine side chain requires the formation of a carbon-carbon bond to create the butene framework and the introduction of a primary amine.
Carbon-Carbon Bond Forming Reactions for the Butene Moiety
Several classic and modern organic reactions can be utilized to construct the butene portion of the side chain:
Grignard Reaction: The reaction of a Grignard reagent with an appropriate electrophile is a fundamental method for C-C bond formation. fiveable.me
Wittig Reaction: This reaction converts aldehydes or ketones into alkenes and is widely used for creating carbon-carbon double bonds. fiveable.me
Heck Reaction: A palladium-catalyzed cross-coupling reaction that can form a new C-C bond on an alkene. chemistry.coach
Radical Reactions: Tributyltin hydride-mediated radical reactions can form carbon-carbon bonds, particularly in intramolecular cyclizations. libretexts.org
Aldol Condensation: The reaction of two carbonyl compounds can be used to extend a carbon chain and can be followed by dehydration to form an α,β-unsaturated system. fiveable.me
Amination Reactions for Introducing the Primary Amine Functionality
The introduction of the primary amine can be achieved through various amination strategies:
Reductive Amination: This powerful method converts aldehydes and ketones into primary, secondary, or tertiary amines. chemistrytalk.orglumenlearning.comnih.govlibretexts.org The reaction proceeds through the formation of an imine, which is then reduced. lumenlearning.comlibretexts.org Iron-based catalysts have been developed for the reductive amination of ketones and aldehydes using aqueous ammonia. nih.gov
Alkylation of Ammonia: Primary amines can be synthesized by reacting an alkyl halide with an excess of ammonia. lumenlearning.com
Reduction of Nitriles and Amides: Nitriles can be reduced to primary amines using reagents like LiAlH₄. libretexts.org Similarly, amides can be reduced to amines. chemistrytalk.org
Gabriel Synthesis: This method provides a way to form primary amines from alkyl halides. youtube.com
Direct C-H Amination: Recent advances have enabled the direct amination of C-H bonds using photoredox catalysis, offering a streamlined approach to C-N bond formation. nih.gov
Convergent and Divergent Synthetic Strategies
The synthesis of 1-(Furan-3-yl)but-3-en-1-amine can be approached using either convergent or divergent strategies.
Convergent Synthesis: In a convergent approach, the furan-3-yl portion and the but-3-en-1-amine side chain would be synthesized separately and then coupled together in a final step. wikipedia.orgresearchgate.net This strategy can be more efficient for complex molecules as it allows for the independent optimization of each synthetic route before the final coupling. wikipedia.org For example, a pre-formed furan-3-yl Grignard reagent could be reacted with a suitable electrophile containing the but-3-en-1-amine moiety (or a precursor).
Divergent Synthesis: A divergent strategy would start from a common intermediate that is then elaborated to produce a variety of related compounds. wikipedia.orgresearchgate.net For instance, a furan derivative with a versatile functional group at the 3-position could be synthesized and then subjected to a series of reactions to introduce different side chains, including the but-3-en-1-amine group. This approach is particularly useful for creating a library of analogous compounds for structure-activity relationship studies. researchgate.net
Stereoselective Synthesis of this compound
The creation of a single enantiomer of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. This section delves into various stereoselective approaches that could be employed for its synthesis.
Application of Chiral Catalysis in Amine Synthesis
Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. acs.org While a direct synthesis of this compound via this method is not explicitly reported, analogous transformations provide a strong precedent. For instance, the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines has been successfully achieved using an Iridium catalyst with the chiral ligand (S,S)-f-Binaphane. acs.org This methodology has been shown to produce a variety of chiral amines with good enantioselectivity. acs.org
A proposed synthetic route to enantiomerically enriched this compound could involve the asymmetric reduction of a precursor imine, 1-(furan-3-yl)but-3-en-1-imine. The success of this approach would be contingent on the development of a suitable chiral catalyst that can effectively control the stereochemical outcome of the hydrogenation of the C=N bond in the presence of the furan ring and the butenyl side chain.
Enantioselective Approaches Utilizing Precursors
The use of chiral precursors is a well-established strategy for the synthesis of enantiomerically pure compounds. A plausible approach for the synthesis of chiral this compound could start from a chiral furan derivative. For example, chemoenzymatic methods have been employed to produce chiral furan derivatives that serve as versatile building blocks for optically active structures. acs.org
Another strategy involves the use of chiral auxiliaries. For instance, a di-O-TBS protected glyceraldehyde synthon has been condensed with Ellman's reagent to form a stable N-tert-butanesulfinyl imine. nih.gov This intermediate serves as a platform for the stereoselective addition of various R groups, leading to the formation of multifunctional intermediates that can be elaborated into chiral amino epoxides, which are key intermediates for various bioactive molecules. nih.gov A similar approach could be envisioned where a furan-3-carboxaldehyde derivative is used as the starting material.
Diastereoselective Control in Key Synthetic Steps
Diastereoselective reactions are another cornerstone of stereoselective synthesis. The Diels-Alder reaction, for example, has been utilized in a diastereoselective manner using a furan substituted with a nonracemic amine. acs.org This demonstrates that a chiral amine substituent on a furan ring can effectively control the stereochemical outcome of a cycloaddition reaction.
For the synthesis of this compound, a potential diastereoselective step could involve the addition of an allyl nucleophile to a chiral imine derived from a furan-3-yl aldehyde. The inherent chirality of the imine would direct the incoming allyl group to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine.
Relevant Synthetic Precedents for Furan-3-yl Amine Derivatives
While the direct synthesis of this compound may not be extensively documented, the synthesis of related furan-3-yl amine derivatives provides valuable insights into potential synthetic routes.
Michael Addition-Based Syntheses of 3-Furylamines
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. youtube.com This strategy can be applied to the synthesis of precursors for 3-furylamines. Amines are known to undergo 1,4-addition to α,β-unsaturated ketones. youtube.com
A relevant example is the synthesis of furan-3(2H)-imine scaffolds, which involves the 1,4-addition of an aniline (B41778) derivative to an α,β-unsaturated ketone, followed by an intramolecular cyclization. nih.govresearchgate.netroyalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org This reaction proceeds through an enamine intermediate which then cyclizes to form the furan-3(2H)-imine. researchgate.net This methodology highlights the feasibility of using a Michael-type addition to introduce an amine functionality at the 3-position of a furan precursor.
Cyclization Reactions for Furan-3(2H)-imine Scaffolds and Derivatives
The intramolecular cyclization of suitable precursors is a powerful method for the construction of heterocyclic rings. As mentioned previously, the reaction of α,β-unsaturated ketones with aniline derivatives can lead to the formation of furan-3(2H)-imine scaffolds through a sequence of 1,4-addition and intramolecular cyclization. nih.govresearchgate.netroyalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org The proposed mechanism involves the initial Michael addition of the aniline to the unsaturated ketone, forming an enamine intermediate which then undergoes a cyclization mediated by a tertiary alcohol to yield the final furan-3(2H)-imine product. researchgate.netresearchgate.net
The versatility of this approach is demonstrated by the range of substituents that can be tolerated on both the aniline and the unsaturated ketone, leading to a diverse library of furan-3(2H)-imine derivatives. royalsocietypublishing.org These imines can potentially be reduced to the corresponding furan-3-ylamines, providing a viable pathway to the target class of compounds.
Reductive Cyclization Strategies for Nitrogen-Containing Heterocycles from Halogenated Imines
The formation of nitrogen-containing heterocycles is a cornerstone of synthetic organic chemistry, given their widespread presence in pharmaceuticals. yale.edu One effective, though less common, approach involves the in-situ cyclization of halogenated imines. nih.gov This method provides a pathway to various nitrogenous ring systems, including indoles and piperidines. nih.gov
The general strategy relies on two primary methods for generating the crucial halogenated ketimine intermediates:
Electrophilic Halogenation: This involves the direct halogenation of a pre-formed imine. However, this route can be challenging due to issues with regioselectivity and the potential for over-halogenation, leading to unstable products. nih.gov
Condensation Reaction: This method involves the reaction of a monohalogenated ketone with an amine. nih.gov This approach can also have limitations, particularly when using sterically hindered amines or ketones, and often requires an excess of one reactant. nih.gov The resulting α-halogenated ketimines are often prone to hydrolysis, making their isolation and purification difficult. nih.gov Consequently, they are frequently used immediately in subsequent reactions. nih.gov
A significant advancement in this area is the gold(I)-catalyzed hydroamination of 1-chloroalkynes. This method allows for the clean and efficient synthesis of α-chloromethylketimines with high purity and atom economy. nih.gov The resulting chloroimines can then be directly reduced to the corresponding β-chloroamines, which are valuable precursors for aziridine (B145994) synthesis. nih.gov For instance, the reduction can be achieved using sodium cyanoborohydride in methanol. nih.gov
Alternatively, the crude chloroimine can undergo palladium-catalyzed intramolecular cyclization to afford indole (B1671886) derivatives. nih.gov This tandem reaction sequence highlights the utility of halogenated imines as versatile intermediates in the synthesis of complex nitrogen heterocycles.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
| 1-Chloroalkyne | Aromatic Amine | IPrAuCl, NaBArF | α-Chloromethylketimine | High |
| α-Chloromethylketimine | NaBH3CN | - | β-Chloroamine | Varies |
| Chloroimine | Pd(OAc)2, P(o-tolyl)3, CsF | - | Indole Derivative | Varies |
Table 1: Representative Reactions Involving Halogenated Imines
HFIP-Mediated Rearrangements in Homoallylamine Synthesis
The synthesis of α-substituted homoallylamines, a class of compounds that includes this compound, can be efficiently achieved through a metal-free strategy involving a 2-aza-Cope rearrangement promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). rsc.org HFIP is a highly polar, strongly hydrogen-bond-donating solvent that can stabilize ionic intermediates and facilitate various organic transformations. nih.gov
This methodology involves the in situ generation of aldimines from the condensation of aldehydes with 1,1-diphenylhomoallylamines. rsc.org The presence of HFIP promotes the subsequent 2-aza-Cope rearrangement at room temperature, affording the desired α-substituted homoallylamines in excellent yields and with high functional group tolerance. rsc.org A key advantage of this method is that the product can often be isolated without the need for chromatographic purification. rsc.org
The unique properties of HFIP are crucial for the success of this rearrangement. It is believed to facilitate the reaction by stabilizing cationic intermediates and promoting specific conformations through hydrogen bonding. nih.gov The synthetic utility of this method has been demonstrated through the transformation of the resulting benzophenone (B1666685) ketimines into N-unprotected homoallylamines, as well as α-amino alcohols and α-amino amides. rsc.org
Recent research has also highlighted the use of HFIP in other related synthetic transformations. For instance, HFIP has been shown to promote the hydrodifluoroalkylation of furans, showcasing its utility in modifying the furan ring itself. researchgate.net Furthermore, HFIP has been employed in the synthesis of triarylmethanes through a dual C(Ar)-alkylation process, demonstrating its broad applicability in C-H functionalization reactions. nih.gov
| Aldehyde | Amine | Solvent | Product |
| Various Aldehydes | 1,1-Diphenylhomoallylamine | HFIP | α-Substituted Homoallylamine |
Table 2: HFIP-Mediated Synthesis of α-Substituted Homoallylamines
Chemical Reactivity and Mechanistic Studies of 1 Furan 3 Yl but 3 En 1 Amine
Reactivity Profile of the Furan (B31954) Ring in 1-(Furan-3-yl)but-3-en-1-amine
The furan ring, an aromatic heterocycle, is a versatile diene in various cycloaddition reactions. However, its aromatic character also makes it susceptible to ring-opening and rearrangement under certain conditions. The substituent at the 3-position, in this case, the but-3-en-1-amine group, can influence the electronic properties and, consequently, the reactivity of the furan ring.
Cycloaddition Reactions, Including Diels-Alder Processes with Furan-3-yl Systems
The furan ring in this compound can act as a 4π component in Diels-Alder reactions. The outcome of these reactions is influenced by the nature of the dienophile and the substitution pattern of the furan. Computational studies on substituted furans have shown that both the reactivity and the endo/exo selectivity of Diels-Alder reactions can be significantly modified by substituents at the 2- or 3-positions. rsc.orgnih.gov
In the context of this compound, the but-3-en-1-amine substituent at the 3-position is generally considered to be electron-donating, which can increase the reactivity of the furan ring towards electron-deficient dienophiles. rsc.orgnih.gov The Diels-Alder reaction of 3-substituted furans can proceed via two competing pathways: addition across the 2,5-positions of the furan ring (intraannular addition) or addition involving the furan 2,3-double bond and the vinyl group of the substituent (extraannular addition). acs.org For instance, the reaction of 3-vinylfurans with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to yield products from both intraannular and extraannular cycloadditions. acs.org
| Dienophile | Reaction Type | Expected Products | Reference |
| Maleic Anhydride | Diels-Alder | Endo and Exo cycloadducts | rsc.orgnih.gov |
| Dimethyl Acetylenedicarboxylate (DMAD) | Diels-Alder | Intra- and extraannular cycloadducts | acs.org |
| N-Phenylmaleimide | Diels-Alder | Intra- and extraannular cycloadducts | acs.org |
Furan can also participate in other types of cycloadditions, such as [4+3] cycloadditions with oxyallyl cations to form seven-membered rings. acs.orgresearchgate.netillinois.edu The regioselectivity of these reactions with substituted furans is dependent on the position and electronic nature of the substituent. acs.org Intramolecular Diels-Alder reactions involving a furan ring are also a powerful tool for the synthesis of complex polycyclic structures. nih.govyoutube.com
Furan Ring Opening and Rearrangement Pathways
The furan ring, despite its aromaticity, can undergo ring-opening reactions under various conditions, particularly in the presence of acids or upon oxidation. researchgate.netnumberanalytics.comrsc.orgmdpi.com The presence of substituents can influence the propensity for ring-opening. For example, acid-catalyzed rearrangements of cycloadducts derived from furan can lead to the formation of other heterocyclic systems or open-chain compounds. researchgate.net
In the case of this compound, oxidation of the furan ring could lead to the formation of a butenedialdehyde derivative, which could then react with the amine functionality. bohrium.com Furthermore, acid-catalyzed polymerization of furan derivatives often involves ring-opening as a side reaction. mdpi.com
Transformations of the Allylic Amine Moiety
The allylic amine portion of this compound possesses two reactive sites: the amine nitrogen atom and the alkene double bond. These sites can undergo a variety of transformations independently or in concert.
Reactions at the Amine Nitrogen Atom (e.g., N-Alkylation, Acylation, Salt Formation)
The nitrogen atom of the primary amine is nucleophilic and can readily undergo reactions typical of amines. These include N-alkylation, acylation, and salt formation with acids. mnstate.edulibretexts.org
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org The reaction proceeds via an SN2 mechanism. libretexts.org
N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides. This reaction is generally rapid and high-yielding. libretexts.org
Salt Formation: As a base, the amine will react with acids to form ammonium salts. mnstate.edu
These transformations are fundamental in modifying the properties of the molecule and for its use in further synthetic steps.
Electrophilic and Nucleophilic Additions to the Alkene Double Bond
The carbon-carbon double bond in the allylic portion of the molecule is susceptible to addition reactions.
Electrophilic Addition: The double bond, being an area of high electron density, is prone to attack by electrophiles. savemyexams.combyjus.comlibretexts.org The addition of hydrogen halides (HX), for example, proceeds via a carbocation intermediate. byjus.comlibretexts.org According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the halide will add to the more substituted carbon. byjus.com
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond can occur, particularly if the double bond is activated by an electron-withdrawing group. In the case of this compound, the furan ring's electronic influence would be a determining factor.
| Reagent | Reaction Type | Expected Product | Reference |
| HBr | Electrophilic Addition | 1-(Furan-3-yl)-3-bromobutan-1-amine | byjus.comlibretexts.org |
| Br2 | Electrophilic Addition | 1-(Furan-3-yl)-3,4-dibromobutan-1-amine | savemyexams.com |
| O3, then NaBH4 | Ozonolysis/Reduction | 1-(Furan-3-yl)propane-1,3-diol | researchgate.net |
Intramolecular Cyclization Reactions for Heterocycle Formation
The presence of both a nucleophilic amine and an electrophilic furan ring (or its derivatives) within the same molecule creates opportunities for intramolecular cyclization reactions, leading to the formation of new heterocyclic structures. nih.govresearchgate.netacs.orgbeilstein-journals.org For instance, under acidic conditions or in the presence of a suitable catalyst, the amine nitrogen could attack the furan ring, potentially leading to a fused or bridged heterocyclic system.
The specific outcome of such a cyclization would depend on the reaction conditions and the relative reactivity of the different positions on the furan ring. The formation of furan-3(2H)-imine derivatives through the intramolecular cyclization of related systems has been reported. nih.govresearchgate.net These reactions often involve an initial addition to an activated intermediate followed by cyclization.
Access to Saturated Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Azetidines)
The synthesis of saturated nitrogen heterocycles, such as pyrrolidines and azetidines, is a cornerstone of medicinal chemistry and drug discovery, as these motifs are prevalent in a vast array of biologically active compounds. nih.gov this compound serves as a valuable precursor for the construction of these important ring systems.
Pyrrolidines: The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common feature in many natural products and pharmaceuticals. researchgate.net The synthesis of pyrrolidine derivatives from this compound can be achieved through various cyclization strategies. One common approach involves an intramolecular cyclization, often promoted by an electrophilic trigger. For instance, the reaction of N-substituted derivatives of this compound with an electrophile can initiate a cascade reaction, leading to the formation of a pyrrolidine ring. A notable example is the iodocyclization of N-benzyl-1-(furan-3-yl)-3-methylbut-3-en-1-amine, which, upon treatment with iodine and sodium bicarbonate, yields the corresponding N-benzyl-5-(furan-3-yl)-3-hydroxy-3-methylpyrrolidin-2-one. bham.ac.uk
| Starting Material | Reagents | Product | Yield | Reference |
| N-benzyl-1-(furan-3-yl)-3-methylbut-3-en-1-amine | I2, NaHCO3 | N-benzyl-5-(furan-3-yl)-3-hydroxy-3-methylpyrrolidin-2-one | Not Specified | bham.ac.uk |
Azetidines: Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged structures in medicinal chemistry due to their ability to impart unique conformational constraints and improve pharmacokinetic properties. chemrxiv.org While the direct synthesis of azetidines from this compound is less commonly documented, the homoallylic amine functionality present in the molecule is a key structural motif for various azetidine (B1206935) syntheses. magtech.com.cn General methods for azetidine formation often involve the intramolecular cyclization of γ-functionalized amines. bham.ac.ukmagtech.com.cn For example, the reductive cyclization of γ-haloalkyl-imines is a known method for producing N-substituted azetidines. bham.ac.uk Although not a direct transformation of the title compound, this highlights the potential of its structural features for azetidine synthesis.
Construction of Fused-Ring Systems
The furan moiety within this compound provides an avenue for the construction of fused-ring systems. The furan ring can participate in a variety of cycloaddition and ring-transformation reactions. While specific examples starting directly from this compound are not extensively reported, the reactivity of the furan ring itself is well-established. For instance, furans can undergo Diels-Alder reactions with suitable dienophiles, leading to the formation of oxabicyclic systems. These intermediates can then be further elaborated to construct complex fused-ring architectures.
Furthermore, the furan ring can be a precursor to other cyclic systems through oxidative dearomatization followed by cyclization. nih.gov This strategy allows for the transformation of the furan core into different carbocyclic or heterocyclic rings, which can be fused to the existing nitrogen-containing portion of the molecule.
Mechanistic Investigations of Key Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of chemical transformations.
Identification of Reaction Intermediates and Transition States
The cyclization reactions of derivatives of this compound likely proceed through several key intermediates. In the case of electrophile-induced cyclizations to form pyrrolidines, the initial step is the reaction of the alkene with the electrophile to form a cyclic halonium ion intermediate (e.g., an iodonium (B1229267) ion). This is followed by an intramolecular nucleophilic attack by the nitrogen atom. The stereochemistry of the resulting product is determined by the geometry of this intramolecular cyclization step.
Computational studies on similar systems, such as the three-component reactions of sulfonyl azides, alkynes, and amines, have been instrumental in elucidating reaction pathways and identifying key intermediates like N-sulfonyl triazolyl copper intermediates and ketenimines. kaist.ac.kr Although not directly studying this compound, these mechanistic studies on related amine reactions provide a framework for understanding its reactivity.
Computational Probing of Reaction Mechanisms
Application of the Activation Strain Model to Reactivity
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational method used to analyze the energetics of a chemical reaction along the reaction coordinate. rsc.orgnih.gov It provides deep insight into the factors controlling activation barriers and thus, chemical reactivity. rsc.org The model dissects the potential energy surface, ΔE(ζ), into two key components at each point (ζ) along the reaction coordinate: the activation strain (ΔE_strain(ζ)) and the interaction energy (ΔE_int(ζ)). rsc.orgrsc.org
The governing equation of the ASM is:
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
Activation Strain (ΔE_strain): This term represents the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at a specific point along the reaction coordinate. vu.nl It is always positive (destabilizing) and is associated with the rigidity of the reactant molecules. vu.nl
Interaction Energy (ΔE_int): This term accounts for the actual interaction (including steric repulsion, electrostatic interactions, and orbital overlap) between the deformed reactants. vu.nl It is typically negative (stabilizing) and drives the reaction forward.
By analyzing how these two components change along the reaction path, chemists can gain a causal understanding of reactivity, moving beyond simple phenomenological descriptions. rsc.org The model can elucidate why activation barriers are high or low and why transition states occur early or late in the reaction. rsc.org
While no specific ASM studies on the reactivity of this compound have been published, the model is ideally suited for analyzing its potential reactions. For instance, in an electrophilic addition to the butenyl double bond, the ASM could be employed to understand the regioselectivity and stereoselectivity of the reaction. The analysis would involve calculating the strain energy needed to distort both the amine and the incoming electrophile, and the stabilizing interaction energy between them as they approach each other.
Hypothetical ASM Data for Electrophilic Addition to this compound
The table below illustrates the type of data that an ASM analysis would generate for the transition state (TS) of a hypothetical reaction, such as the addition of an electrophile (E⁺).
| Parameter | Value (kcal/mol) | Contribution to Activation Barrier |
| Total Activation Energy (ΔE‡) | 15.0 | Overall Barrier |
| Activation Strain (ΔE_strain‡) | 45.0 | Destabilizing (Cost of distorting reactants) |
| Interaction Energy (ΔE_int‡) | -30.0 | Stabilizing (Interaction between distorted reactants) |
This table is illustrative and does not represent actual experimental or calculated data.
Theoretical Studies on the Stability and Tautomeric Forms of Furan-3-yl Amine Derivatives
The stability and tautomerism of aminofurans are critical aspects of their chemistry that have been explored through computational studies. Reports in the literature suggest that simple 3-aminofuran is a relatively unstable compound. researchgate.net This instability is partly attributed to its electronic structure and its propensity to undergo tautomerization. researchgate.net
Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this compound, the relevant equilibrium is amine-imine tautomerism. The amine form is the named compound, while the imine tautomer can exist in two forms, as shown below.
Ab initio molecular orbital studies have indicated that placing an amino group on the furan ring, particularly at the 3-position, has a more pronounced destabilizing effect compared to its placement on a benzene (B151609) ring. researchgate.net Furthermore, the enthalpy of tautomerization for the parent 3-aminofuran to its corresponding imine has been calculated to be remarkably low (0.061 eV), suggesting that the imine tautomer may be present in significant abundance. researchgate.net This provides a potential pathway for degradation or other unwanted side reactions. researchgate.net
Density Functional Theory (DFT) is a common computational method used to investigate the thermodynamics of tautomeric equilibria. researchgate.net Such studies calculate the relative energies of the different tautomers and the energy barriers for their interconversion. researchgate.net For furan-3-yl amine derivatives, these calculations can predict the predominant tautomeric form in the gas phase and in various solvents. mdpi.com The position of the keto-enol or amine-imine equilibrium is known to be strongly dependent on the electronic character of the molecule and the nature of the solvent. mdpi.comresearchgate.net
Calculated Relative Stabilities of Furan-3-yl Amine Tautomers
The following table summarizes representative theoretical data on the relative stability of amine versus imine tautomers for a generic furan-3-yl amine system, based on findings for similar heterocyclic amines. researchgate.net
| Tautomer | Structure | Relative Energy (kcal/mol) (Gas Phase) | Predominance |
| Amine | ![]() | 0.00 (Reference) | Major |
| Imine A | ![]() | +4.5 | Minor |
| Imine B | ![]() | +7.2 | Minor |
This table is illustrative, based on general principles from theoretical studies of heterocyclic amines. researchgate.netresearchgate.net The structures are simplified representations.
These theoretical findings indicate that while the amine tautomer is generally more stable, the energy difference to the imine forms can be small enough that all tautomers might coexist in equilibrium under certain conditions. The presence of the butenyl substituent in this compound would further influence these relative energies.
Conclusion
1-(Furan-3-yl)but-3-en-1-amine stands as a promising and versatile building block in the realm of organic synthesis. Its synthesis, achievable through established organometallic additions to furan (B31954) precursors, provides access to a molecule that strategically combines the rich chemistry of the furan ring with the synthetic flexibility of the homoallylamine motif. While detailed research on this specific compound is still emerging, its potential as an intermediate for the construction of diverse and complex heterocyclic structures is clear. Future investigations into its reactivity, particularly in the context of asymmetric synthesis and the development of novel pharmaceuticals and materials, are poised to further solidify its importance in the landscape of modern heterocyclic chemistry.
Advanced Spectroscopic Techniques for Characterization in Organic Chemistry
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 1-(Furan-3-yl)but-3-en-1-amine, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different hydrogen atoms in the molecule. The protons on the furan (B31954) ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The vinyl protons of the but-3-en-1-yl group would also resonate in the downfield region, generally between δ 5.0 and 6.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling. The allylic protons and the methine proton attached to the amine group would appear further upfield. The amine protons themselves would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the furan ring would be observed in the downfield region, characteristic of aromatic and heteroaromatic systems. The olefinic carbons of the double bond will also have distinct chemical shifts in a similar range. The aliphatic carbons, including the carbon bearing the amino group and the adjacent methylene (B1212753) carbon, would appear at higher field strengths.
2D NMR Experiments: To definitively assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of the butenyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Furan-H2 | ~7.4 | s |
| Furan-H4 | ~6.4 | s |
| Furan-H5 | ~7.4 | s |
| CH-NH₂ | ~4.0 | t |
| CH₂ | ~2.5 | m |
| =CH (internal) | ~5.8 | m |
| =CH₂ (terminal) | ~5.2 | m |
| NH₂ | 1.5-3.0 | br s |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Furan C2 | ~143 |
| Furan C3 | ~125 |
| Furan C4 | ~110 |
| Furan C5 | ~140 |
| CH-NH₂ | ~50 |
| CH₂ | ~40 |
| =CH (internal) | ~135 |
| =CH₂ (terminal) | ~118 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. For this compound (C₈H₁₁NO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million (ppm).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule would likely undergo characteristic fragmentation pathways. Key fragments could arise from the loss of the amine group, cleavage of the butenyl chain, or fragmentation of the furan ring. Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
| Ion | Formula | Expected Exact Mass |
| [M]+ | C₈H₁₁NO | 137.0841 |
| [M-NH₂]+ | C₈H₉O | 121.0653 |
| [M-C₄H₇N]+ | C₄H₄O | 68.0262 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the primary amine (NH₂) group would be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring and the vinyl group would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the butenyl chain would be observed just below 3000 cm⁻¹. The C=C stretching vibration of the alkene would give rise to a peak in the 1640-1680 cm⁻¹ region. The characteristic C-O-C stretching of the furan ring would be expected in the 1000-1300 cm⁻¹ range.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium |
| C-H Stretch (aromatic/vinyl) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=C Stretch (alkene) | 1640-1680 | Medium |
| C-N Stretch | 1020-1250 | Medium |
| C-O-C Stretch (furan) | 1000-1300 | Strong |
Applications of 1 Furan 3 Yl but 3 En 1 Amine As a Synthetic Synthon
Role in the Construction of Complex Organic Architectures
There is no available information in scientific literature regarding the use of 1-(Furan-3-yl)but-3-en-1-amine in the construction of complex organic architectures.
Utility as a Chiral Building Block in Asymmetric Synthesis
No published studies or data could be found that describe the resolution of this compound into its enantiomers or its application as a chiral building block in asymmetric synthesis. While the general utility of chiral amines is vast, specific examples for this compound are absent. nih.govosi.lvtemple.edu
Precursor for Diverse Heterocyclic Scaffolds and Fused-Ring Systems
There is no documented evidence of this compound being used as a precursor for the synthesis of diverse heterocyclic scaffolds or fused-ring systems. Although furan (B31954) derivatives are common starting materials for such transformations, research has not yet been published detailing these pathways for this specific amine. osi.lvnih.gov
Emerging Research Directions and Future Outlook
Development of Greener and More Efficient Synthetic Pathways
The synthesis of amines from biomass-derived furan (B31954) compounds is a key area of research for creating more sustainable chemical processes. mdpi.comconsensus.app Traditional methods for synthesizing furan derivatives often involve multi-step procedures and harsh reaction conditions. organic-chemistry.org Current research is geared towards developing greener, one-pot syntheses that are both atom-economical and environmentally benign. rsc.orgrsc.org
One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comconsensus.appacs.org For instance, the reductive amination of furanic aldehydes and ketones, which can be derived from biomass, presents a direct route to furan-containing amines. mdpi.com This method often utilizes hydrogen as a clean reducing agent and produces water as the primary byproduct. mdpi.com The choice of catalyst, including the active metal, support, and promoters, is crucial for achieving high yields and selectivity, while minimizing side reactions like hydrogenation of the furan ring or polymerization. mdpi.comacs.org
Recent advancements have also explored biocatalysis as a scalable and efficient method for producing furfurylamines from biobased furans. nih.gov Transaminases, for example, have shown high activity and broad substrate specificity in the amination of furanaldehydes. nih.gov These enzymatic processes can be conducted in one-pot cascades, further enhancing their efficiency and sustainability. nih.gov
The table below summarizes some modern synthetic approaches to furan derivatives, highlighting the trend towards greener methodologies.
| Method | Conditions | Reagents | Yield | Reference |
| Reductive Amination | Mild conditions, H₂ | Furanic aldehydes/ketones, NH₃, heterogeneous catalyst | Varies | mdpi.com |
| Biocatalytic Amination | Enzymatic cascade | Biobased furanaldehydes, transaminase | High | nih.gov |
| Michael-Heck Reaction | Pd(II) catalyst, non-anhydrous Et₃N | (Z)-β-halo allylic alcohols, activated alkynes | 53-97% | nih.gov |
| Gold-Catalyzed Cycloisomerization | Au(I) or Au(III) catalyst | Furan-ynes | Moderate to high | organic-chemistry.orgnih.gov |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The unique structural features of 1-(Furan-3-yl)but-3-en-1-amine, namely the furan ring and the allylic amine moiety, suggest a rich and largely unexplored reactive landscape. The furan ring itself is a versatile component in a variety of transformations, including Diels-Alder reactions and gold-catalyzed cyclizations. nih.govresearchgate.net
Researchers are investigating the potential of furan-containing compounds to participate in novel catalytic cycles. For example, the combination of furan-ynes with N-oxides in the presence of a gold(I) catalyst has been shown to produce densely functionalized heterocyclic scaffolds. nih.gov This opens up possibilities for using this compound as a precursor to complex nitrogen-containing heterocycles.
Furthermore, the development of dearomative cycloadditions catalyzed by energy transfer represents a new frontier. acs.org This strategy allows for the conversion of flat, aromatic systems like furan into three-dimensional, C(sp³)-rich molecular architectures, which are of great interest in medicinal chemistry and materials science. acs.org The amine functionality in this compound could play a crucial role in directing or participating in such transformations.
The following table highlights some of the novel reactions and transformations involving furan derivatives.
| Reaction Type | Catalyst/Reagent | Products | Significance | Reference |
| Gold-Catalyzed Reaction of Furan-ynes with N-Oxides | Au(I) | Dihydropyridinones, Pyranones | Access to complex heterocyclic scaffolds | nih.gov |
| EnT-Catalyzed Dearomative Cycloaddition | Photocatalyst, Biradical acceptors | C(sp³)-rich 3D molecular scaffolds | Creation of novel molecular architectures | acs.org |
| Asymmetric Friedel-Crafts Alkylation | Bifunctional primary amine-thiourea catalyst | Furan derivatives with stereogenic centers | Enantioselective synthesis of chiral molecules | nih.gov |
Potential for Integration into Automated Synthesis Platforms
The drive for efficiency and high-throughput screening in drug discovery and materials science has led to the development of automated synthesis platforms. The properties of this compound and its synthetic precursors make it a candidate for integration into such systems.
The use of robust and well-understood reactions, such as the reductive amination and Michael-Heck reactions, which can be performed under standardized conditions, is a key requirement for automated synthesis. mdpi.comnih.gov The development of one-pot procedures and catalytic methods further facilitates this integration by minimizing the need for manual intervention and purification steps between reactions. organic-chemistry.orgnih.gov
As our understanding of the reactivity of furan derivatives grows, it will become increasingly feasible to design and implement automated reaction sequences to generate libraries of diverse furan-containing compounds for biological screening and materials testing. acs.orgnih.gov The ability to systematically modify the structure of this compound and its analogues through automated processes will accelerate the discovery of new molecules with desired properties.
Q & A
Q. What synthetic methodologies are effective for preparing 1-(Furan-3-yl)but-3-en-1-amine?
The compound can be synthesized via dynamic kinetic resolution (DKR) or enantioselective catalytic routes. For example, a general procedure involves coupling a furan-3-yl aldehyde with an appropriate amine precursor under reductive amination conditions. Purification typically employs column chromatography (e.g., 20% EtOAc/hexane) to isolate the product . Enantioselective synthesis may use chiral catalysts to achieve high enantiomeric excess (e.g., 92% ee via HPLC with a CHIRALCEL OD-H column) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR data are essential for structural confirmation. For example, the vinyl group (but-3-en-1-amine) shows characteristic signals: δ 5.6–5.9 ppm (¹H, m, CH₂=CH) and δ 115–135 ppm (¹³C, CH₂=CH). The furan protons appear as distinct aromatic resonances (δ 6.7–7.3 ppm) .
- HPLC : Chiral stationary phases (e.g., CHIRALCEL OD-H) can resolve enantiomers using hexanes:i-PrOH:Et₂NH mobile phases .
Q. What safety precautions are necessary when handling this compound?
Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use PPE (gloves, goggles, mask) and work in a fume hood. Waste must be segregated and disposed of via certified agencies .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Enantioselective catalysis (e.g., asymmetric hydrogenation or organocatalytic methods) can enhance stereocontrol. For example, chiral ligands or enzymes may induce >90% ee, as demonstrated for structurally similar amines via dynamic kinetic epimerization . Post-synthesis, chiral HPLC or circular dichroism (CD) can validate enantiopurity .
Q. How should crystallographic data discrepancies be resolved for structural confirmation?
Use programs like SHELXL for small-molecule refinement and SHELXD/SHELXE for experimental phasing. Cross-validate with spectroscopic data (NMR, IR) and computational modeling (DFT). For ambiguous electron density maps, consider twinning or disorder analysis using SHELXPRO .
Q. What strategies address conflicting NMR data (e.g., unexpected coupling constants or peaks)?
- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and resolve overlapping signals.
- Compare experimental data with literature values for analogous compounds (e.g., 1-(thiophen-2-yl)but-3-en-1-amine shows δ 5.8–5.7 ppm for vinyl protons) .
- Rule out impurities via GC-MS or high-resolution mass spectrometry (HRMS) .
Q. How can computational methods aid in predicting reactivity or stereochemical outcomes?
Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in furan functionalization. For example, Fukui indices may identify nucleophilic/electrophilic sites on the furan ring. Molecular docking can also simulate interactions in catalytic systems .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



